molecular formula C6H11N3S2 B1340552 5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol CAS No. 871497-69-7

5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol

Cat. No. B1340552
CAS RN: 871497-69-7
M. Wt: 189.3 g/mol
InChI Key: MWKXOVRSXKLPFR-UHFFFAOYSA-N
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Description

The compound “5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol” is a complex organic molecule. The “sec-butylamino” part refers to a secondary butylamine, which is an amine with the formula CH3CH2CH(NH2)CH3 . The “1,3,4-thiadiazole-2-thiol” part suggests the presence of a thiadiazole ring, a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for “5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol” were not found, aminosilanes, which are related to sec-butylamine, have been studied for their reactions with various compounds . These studies could potentially shed light on the synthesis of similar compounds .

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Activities

Thiadiazole derivatives are central to heterocyclic chemistry, serving as crucial scaffolds in drug discovery due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives contributes to their significant anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different pharmacophoric elements within a single framework often leads to compounds with intriguing biological profiles, highlighting the versatility and potential of thiadiazole derivatives in medicinal chemistry (Mishra et al., 2015).

Synthesis and Biological Significance

The synthesis and biological significance of 1,3,4-thiadiazoline and related heterocyclic compounds have been extensively reviewed, with emphasis on various synthetic methods and their pharmaceutical significance against different microbial strains. The cyclization reactions of thiosemicarbazone are primarily employed to obtain these heterocyclic compounds, demonstrating the chemical flexibility and pharmacological importance of thiadiazole derivatives (Yusuf & Jain, 2014).

Pharmacological Potential of 1,3,4-Thia(oxa)diazoles

1,3,4-Thiadiazole and oxadiazole heterocycles are recognized as pharmacophore scaffolds with a wide possibility for chemical modification, displaying diverse pharmacological potential. These scaffolds are considered crucial for expressing pharmacological activity, confirmed by their antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or oxadiazole core with various heterocycles often leads to a synergistic effect, underscoring their importance as structural matrices for constructing new drug-like molecules (Lelyukh, 2019).

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied for their significant biological activities, particularly antimicrobial properties. These derivatives act as potent antimicrobial agents against a broad spectrum of bacterial and fungal strains, demonstrating the therapeutic potential of thiadiazole moieties in addressing infectious diseases (Alam, 2018).

Future Directions

While specific future directions for “5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol” are not available, research into related compounds and concepts, such as the use of aminosilanes in the deposition of SiO2 thin films, suggests potential areas of interest .

properties

IUPAC Name

5-(butan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-3-4(2)7-5-8-9-6(10)11-5/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKXOVRSXKLPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol

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